7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one
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Overview
Description
7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes a pyrido[3,4-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a benzyl-substituted amine with a suitable diketone can lead to the formation of the desired pyrido[3,4-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar structure but with chlorine substitutions.
7-Benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5-one: Contains additional benzyl and methyl groups.
Uniqueness
7-Benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the octahydro structure, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
7-benzyl-2-methyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H21N3O/c1-11-16-14-10-18(8-7-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3,(H,17,19) |
InChI Key |
OYRQODLXOGFGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2CN(CCC2C(=O)N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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